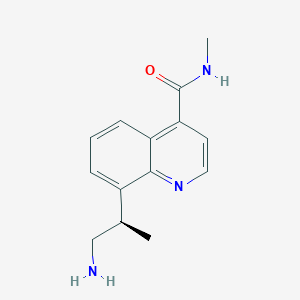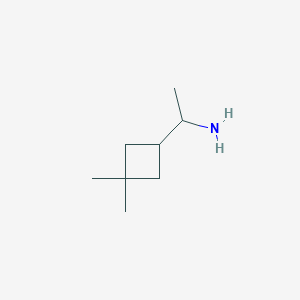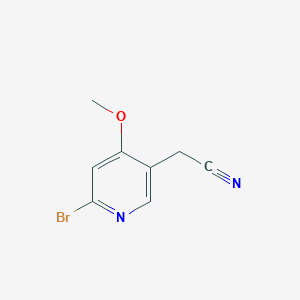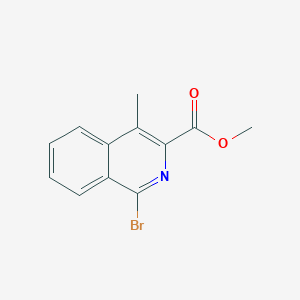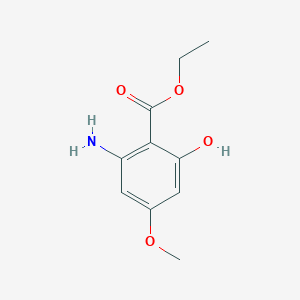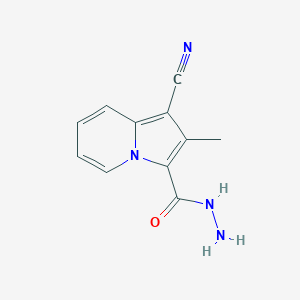
1-Cyano-2-methylindolizine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-methylindolizine-3-carbohydrazide is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyano-2-methylindolizine-3-carbohydrazide can be synthesized through several methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, starting from 2-methylpyridine, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the indolizine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production. The choice of solvents, catalysts, and purification techniques would be tailored to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-2-methylindolizine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Applications De Recherche Scientifique
1-Cyano-2-methylindolizine-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-cyano-2-methylindolizine-3-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and carbohydrazide moiety can interact with various molecular targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyano-2-methylindolizine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide.
2-Methylindolizine-3-carbohydrazide: Lacks the cyano group, which may affect its reactivity and applications.
1-Cyanoindolizine-3-carbohydrazide: Similar but without the methyl group, potentially altering its chemical properties.
Uniqueness
1-Cyano-2-methylindolizine-3-carbohydrazide is unique due to the combination of the cyano group and carbohydrazide moiety, which provides a distinct set of chemical properties and reactivity
Propriétés
Formule moléculaire |
C11H10N4O |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
1-cyano-2-methylindolizine-3-carbohydrazide |
InChI |
InChI=1S/C11H10N4O/c1-7-8(6-12)9-4-2-3-5-15(9)10(7)11(16)14-13/h2-5H,13H2,1H3,(H,14,16) |
Clé InChI |
UGLZVMNPYYSQLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1C#N)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
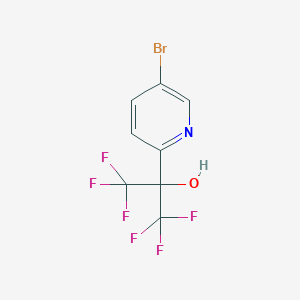
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
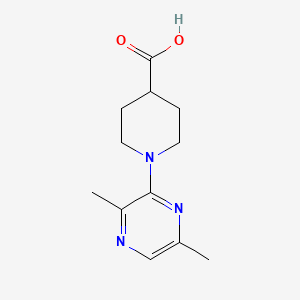
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

